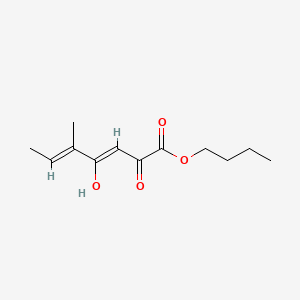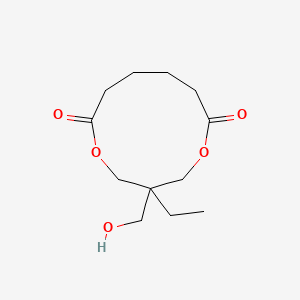![molecular formula C15H22O B12662161 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- CAS No. 224031-71-4](/img/structure/B12662161.png)
4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- is a chemical compound with the molecular formula C15H22O. It is characterized by a spiro carbon structure, which connects a dec-6-ene and a dec-7-ene ring to a pent-4-en-1-one group. This compound is known for its unique bicyclic structure and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- typically involves the reaction of organic germanium compounds with related reagents. The process is complex and requires precise control of reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves advanced techniques and equipment to ensure high purity and yield. Companies like Suzhou Pudee Biopharm Co., Ltd. focus on the synthesis of small molecule compounds, including 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-, using state-of-the-art technology .
Chemical Reactions Analysis
Types of Reactions
4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spiro carbon structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its ability to inhibit tumor cell proliferation and enhance immune system function.
Industry: Utilized in the production of advanced intermediates and some active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- involves its interaction with molecular targets and pathways within cells. It has been found to inhibit tumor cell proliferation and metastasis while enhancing immune system function. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a significant role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Spirogalbanone: Another spiro compound with similar structural features.
Spiro[4.5]dec-6-en-8-one: A related compound with a different functional group arrangement
Uniqueness
4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- stands out due to its unique spiro carbon structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
224031-71-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-spiro[4.5]dec-9-en-9-ylpent-4-en-1-one |
InChI |
InChI=1S/C15H22O/c1-2-3-8-14(16)13-7-6-11-15(12-13)9-4-5-10-15/h2,12H,1,3-11H2 |
InChI Key |
CFSRLACKBAWQFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CC2(CCCC2)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

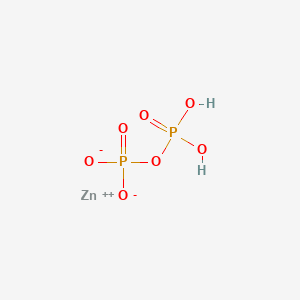
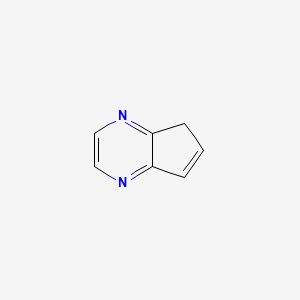

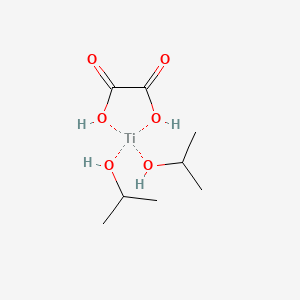
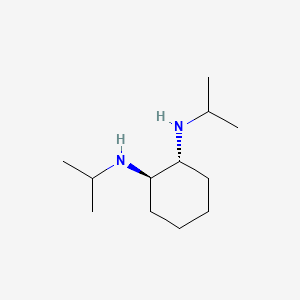

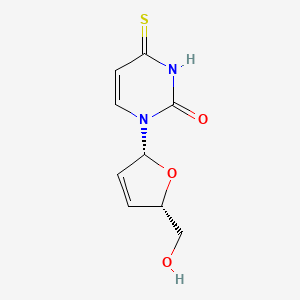
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
